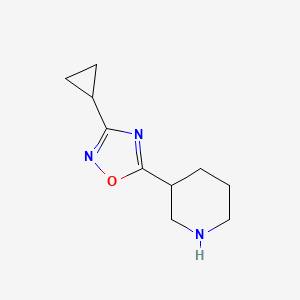

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine

Description

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine is a heterocyclic compound featuring a piperidine ring substituted at the 3-position with a 1,2,4-oxadiazole moiety bearing a cyclopropyl group. The cyclopropyl substituent enhances metabolic stability and influences lipophilicity, while the oxadiazole ring contributes to hydrogen bonding and π-π interactions .

Propriétés

IUPAC Name |

3-cyclopropyl-5-piperidin-3-yl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-2-8(6-11-5-1)10-12-9(13-14-10)7-3-4-7/h7-8,11H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSIZOLMMFDCERU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NC(=NO2)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Formation of the Oxadiazole Ring

The synthesis begins with the preparation of the oxadiazole ring:

$$

\text{Hydrazide} + \text{Nitrile Oxide} \rightarrow \text{Oxadiazole}

$$

This reaction can be optimized by adjusting parameters such as temperature, time, and concentration of reactants to maximize yield and purity.

Piperidine Attachment

The next step involves attaching the oxadiazole to piperidine:

$$

\text{Oxadiazole} + \text{Piperidine Derivative} \rightarrow \text{Piperidine-Oxadiazole Intermediate}

$$

This reaction may require specific solvents and conditions to enhance selectivity and yield.

Final Coupling Reaction

The final coupling can be represented as follows:

$$

\text{Piperidine-Oxadiazole Intermediate} + \text{Coupling Agent} \rightarrow \text{Final Compound}

$$

Industrial Production Methods

In industrial settings, production methods focus on optimizing synthetic routes to enhance efficiency while reducing costs and environmental impact. Techniques such as continuous flow reactors are employed to improve control over reaction conditions and minimize waste.

Key Data Table

| Step | Reaction Type | Key Reagents | Conditions | Yield Optimization |

|---|---|---|---|---|

| 1 | Cyclization | Hydrazide, Nitrile Oxide | Reflux with NaOH | Temperature control |

| 2 | Nucleophilic Substitution | Piperidine Derivative | Solvent-dependent | Concentration adjustment |

| 3 | Amide Formation | EDCI, HOBt | Varies by substrate | Time and temperature optimization |

Analyse Des Réactions Chimiques

Types of Reactions

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the oxadiazole ring or the piperidine ring.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Applications De Recherche Scientifique

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mécanisme D'action

The mechanism of action of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine involves its interaction with specific molecular targets. The oxadiazole ring can act as a pharmacophore, binding to enzymes or receptors and modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or cancer cell proliferation . The cyclopropyl group can enhance the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Structural Analogs and Substituent Variations

The table below compares structural analogs with variations in substituents on the oxadiazole ring or piperidine backbone:

Key Observations:

- Substituent Effects : Cyclopropyl and cyclobutyl groups (e.g., ) improve metabolic stability compared to ethyl or aryl groups. Fluorophenyl derivatives (e.g., ) exhibit enhanced electronic effects for receptor binding.

- Positional Isomerism : 3-Substituted piperidines (e.g., ) are more common in CNS-targeting drugs, while 4-substituted analogs (e.g., ) are explored in agrochemicals due to steric effects.

- Solubility : Bulkier substituents like tetrahydropyran () enhance aqueous solubility, critical for bioavailability.

Notes:

Activité Biologique

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound is characterized by the presence of a cyclopropyl group attached to a 1,2,4-oxadiazole moiety linked to a piperidine ring. Its molecular formula is and it can be represented as follows:

Biological Activity Overview

The biological activities of this compound have been primarily studied in the context of antimalarial and anticancer properties. The following sections summarize key findings from various studies.

Antimalarial Activity

Research indicates that derivatives of oxadiazole exhibit significant antimalarial activity. For instance, compounds with similar structures showed effective inhibition against Plasmodium falciparum, with varying EC50 values depending on structural modifications. In one study, it was noted that:

This suggests that structural modifications around the oxadiazole and piperidine rings can greatly influence biological activity.

Anticancer Activity

Several studies have highlighted the anticancer potential of oxadiazole derivatives. For example:

- Cytotoxicity : Compounds related to this compound demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). Some derivatives exhibited GI50 values in the sub-micromolar range .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. Key observations include:

- Oxadiazole Ring : The position and nature of substituents on the oxadiazole ring significantly affect potency.

- Piperidine Modifications : Variations at the piperidine nitrogen influence binding affinity and efficacy against target proteins.

- Cyclopropyl Group : The presence of the cyclopropyl group contributes to increased lipophilicity and potential receptor interactions.

Study 1: Antimalarial Efficacy

A study focused on derivatives of oxadiazole found that modifications at the 3-position of the piperidine ring led to a notable decrease in potency. Specifically:

| Compound Structure | EC50 () | Observations |

|---|---|---|

| Original Compound | 0.263 | Moderate activity |

| Methyl Substituted | 0.114 | Significant decrease in potency |

| Dimethyl Substituted | 1.48 | Markedly reduced activity |

This highlights how specific substitutions can lead to diminished efficacy against malaria parasites .

Study 2: Cancer Cell Line Testing

In another investigation into the anticancer properties:

| Compound | Cell Line | GI50 () | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 0.028 | Induces apoptosis |

| Compound B | U-937 | 0.019 | Cell cycle arrest |

These results underscore the potential for developing new therapeutic agents based on this scaffold .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cyclocondensation of cyclopropylamidoximes with activated carbonyl intermediates. Multi-step routes often involve forming the oxadiazole ring first, followed by piperidine coupling. For example, cyclopropylamine can react with thiocyanate derivatives to form the oxadiazole core, as seen in analogous syntheses of triazole-containing piperidines . Optimization of solvent (e.g., DMF or THF), temperature (80–120°C), and catalysts (e.g., HATU) is critical for minimizing side products. Evidence from similar 5-thiopropylpiperidine syntheses suggests yields improve with slow addition of reagents and inert atmospheres .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodology :

- NMR Spectroscopy : H and C NMR resolve the cyclopropyl group (δ ~0.5–1.5 ppm) and oxadiazole-proton environments (δ ~8–9 ppm).

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H] at m/z 193.12 for CHNO) .

- X-ray Crystallography : SHELXL refinement (via SHELX programs) can resolve stereochemical ambiguities in crystalline derivatives, such as hydrochloride salts .

Q. How does the cyclopropyl group influence the compound’s stability under standard laboratory storage conditions?

- Methodology : Cyclopropyl moieties are prone to ring-opening under acidic or oxidative conditions. Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring can assess degradation. Comparative studies with isopropyl-substituted analogs (e.g., 3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine) reveal cyclopropyl derivatives exhibit lower thermal stability but better solubility in polar solvents .

Advanced Research Questions

Q. What strategies resolve contradictory bioactivity data between in vitro and in vivo studies for this compound?

- Methodology : Discrepancies may arise from metabolic instability or poor bioavailability. To address this:

- Perform microsomal stability assays (e.g., liver microsomes + NADPH) to identify metabolic hotspots.

- Use prodrug approaches (e.g., hydrochloride salts) to enhance solubility, as seen in morpholine-oxadiazole analogs .

- Validate target engagement via radioligand binding assays or PET imaging with C-labeled derivatives .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved target selectivity?

- Methodology :

- Systematic substituent variation : Replace cyclopropyl with larger groups (e.g., tert-butyl) to probe steric effects. Evidence from piperidine-oxadiazole libraries shows that bulkier substituents reduce off-target binding to adenosine receptors .

- Computational docking : Use molecular dynamics (e.g., AMBER or GROMACS) to model interactions with target proteins like kinases or GPCRs. For example, piperidine-oxadiazole scaffolds exhibit high affinity for serotonin receptors in docking simulations .

- Pharmacophore mapping : Compare electrostatic and hydrophobic features with active analogs (e.g., 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one) to identify critical binding motifs .

Q. What experimental and computational methods are used to predict regioselectivity in oxadiazole-ring functionalization?

- Methodology :

- Electrophilic substitution reactions : Bromination or nitration at the oxadiazole 5-position is favored due to electron-withdrawing effects. Monitor regioselectivity via LC-MS and N NMR .

- DFT calculations : Compute Fukui indices to identify nucleophilic/electrophilic sites. Studies on 1,2,4-oxadiazoles show C-5 is more reactive than C-3 in SNAr reactions .

Data-Driven Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.